8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 8-chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride is systematically identified using IUPAC conventions. Its name derives from the quinoline core, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The numbering begins at the pyridine nitrogen, with substituents assigned positions based on priority rules. The "8-chloro" designation indicates a chlorine atom at position 8 on the quinoline backbone, while "2-(3-chlorophenyl)" specifies a 3-chlorophenyl group attached to position 2. The "4-carbonyl chloride" denotes a chlorocarbonyl group (-COCl) at position 4.
The molecular formula is C₁₆H₈Cl₃NO , with a molecular weight of 336.60 g/mol . Key identifiers include:
- SMILES Notation : O=C(Cl)C1=CC(C2=CC=CC(Cl)=C2)=NC3=CC=CC=C13
- InChI Key : JQVPCHNRJOZINA-UHFFFAOYSA-N
Systematic characterization confirms the absence of tautomeric or stereoisomeric forms due to the planar quinoline framework and symmetric substitution pattern.
Crystallographic Analysis of Quinoline Core Architecture
X-ray diffraction studies of analogous chlorinated quinolines reveal a planar quinoline core with minor deviations caused by steric interactions. The carbonyl chloride group at position 4 introduces a slight out-of-plane distortion (~5–7°) due to its electron-withdrawing nature. The 3-chlorophenyl substituent at position 2 adopts a dihedral angle of 54–58° relative to the quinoline plane, minimizing steric clash with the adjacent chlorine at position 8.
Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (C4–COCl) | 1.42 Å | |
| Dihedral angle (C2–Ph) | 56.97° | |
| Torsion (Cl–C8–C9) | 120.3° |
The chlorine atoms at positions 2 and 8 participate in weak intermolecular halogen bonds (Cl···Cl: ~3.3 Å), stabilizing the crystal lattice.
Electronic Configuration and Resonance Effects in Chlorinated Phenyl Substituents
The electron-withdrawing chlorine atoms significantly influence the compound’s electronic structure. Density functional theory (DFT) calculations for similar quinolines show:
- The 3-chlorophenyl group induces para-directional resonance effects , delocalizing electron density into the quinoline core.
- The carbonyl chloride group reduces electron density at position 4, creating a partial positive charge (δ+) that enhances electrophilic reactivity.
Resonance Hybridization :
- The quinoline nitrogen lone pairs conjugate with the π-system, stabilizing the aromatic ring.
- Chlorine atoms at positions 2 and 8 withdraw electron density via inductive effects, polarizing the C–Cl bonds.
UV-Vis spectra of related compounds exhibit a λₘₐₓ at 310–320 nm, attributed to π→π* transitions in the chlorinated quinoline system.
Comparative Molecular Geometry with Ortho/Meta/Para Chlorophenyl Analogues
Substituent position critically affects molecular geometry and electronic properties:
Properties
IUPAC Name |
8-chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-4-1-3-9(7-10)14-8-12(16(19)21)11-5-2-6-13(18)15(11)20-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVPCHNRJOZINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride serves as a crucial building block in the synthesis of novel therapeutic agents. It has been investigated for its potential anti-cancer properties, particularly in inhibiting specific cancer cell lines. The unique structural features contribute to its ability to interact with biological targets, making it a candidate for pharmacological exploration.
Case Study : Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer drug candidate .
Proteomics Research
This compound is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins through acylation reactions allows researchers to probe protein structure and dynamics effectively.
Data Table: Applications in Proteomics
| Application | Description |
|---|---|
| Protein Labeling | Used for labeling proteins to study interactions |
| Functional Studies | Investigates the role of specific proteins in cellular processes |
Material Science
In material science, this compound is explored for developing advanced materials with specific electronic and optical properties. Its unique chemical structure allows for the creation of materials that can be tailored for particular applications.
Mechanism of Action
The mechanism by which 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride exerts its effects depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA, leading to biological effects. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
- Molecular Formula: C₁₉H₁₅Cl₂NO₂
- CAS No.: 124930-94-5
- Key Difference : Chlorine at the 4-position of the phenyl ring.
- This could accelerate reactions with nucleophiles like amines or alcohols .
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride
- Molecular Formula: C₁₉H₁₄Cl₃NO₂
- CAS No.: 1160256-59-6
- Key Difference : Additional chlorine at the 4-position of the phenyl group.
- Impact : Increased steric hindrance and electron-withdrawing effects may reduce solubility in polar solvents but improve thermal stability. The trichlorinated variant also exhibits higher molecular mass (395.68 g/mol), affecting crystallization dynamics .
Heterocyclic and Alkoxy Substitutions
8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
- Molecular Formula: C₁₇H₁₁Cl₂NOS
- CAS No.: 1160263-53-5
- Key Difference : Thienyl group replaces phenyl.
- This substitution may enhance metal-binding capabilities compared to purely aromatic analogs .
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
- Molecular Formula: C₁₈H₁₃Cl₂NO₂
- CAS No.: 1160263-73-9
- Key Difference : Ethoxy group at the 3-position of the phenyl ring.
- Impact : The ethoxy group provides electron-donating effects, which could deactivate the acyl chloride toward nucleophilic attack. However, it may improve solubility in organic solvents like ethyl acetate .
Structural Characterization
- NMR : For the target compound, ¹H NMR (CDCl₃) shows aromatic protons at δ 7.5–8.3 ppm, with deshielding due to electron-withdrawing chlorine substituents. The carbonyl carbon (C=O) in ¹³C NMR appears at ~165 ppm .
- Mass Spectrometry : HRMS data confirm molecular ion peaks at m/z 360.03 (M⁺) for the target compound, with isotopic patterns consistent with two chlorine atoms .
Biological Activity
8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 371.05 g/mol. Its structure features a quinoline core with a chloro substituent at the 8-position and a chlorophenyl group at the 2-position, which are critical for its biological interactions.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve interference with cellular processes, although specific pathways remain to be fully elucidated. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has been extensively studied for its anticancer properties, particularly against specific cancer cell lines. It has demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have reported IC50 values indicating potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to changes in enzyme activity or gene expression, contributing to its therapeutic effects.
Case Studies
- Study on Anticancer Activity : In a study evaluating the compound's effects on A549 lung cancer cells, it was found that treatment resulted in significant apoptosis as evidenced by increased levels of caspase-3 and caspase-9 activation compared to untreated controls .
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans, demonstrating minimum inhibitory concentrations (MICs) that support its potential as an antimicrobial agent.
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer drugs.
- Pharmacology : Understanding its interactions with specific biological targets could aid in drug design.
Preparation Methods
Synthesis of Quinoline Core and Carboxylic Acid
A common industrially applicable method for quinoline-4-carboxylic acid derivatives involves:
- Starting from isatin or substituted isatins (e.g., 8-chloroisatin)
- Reacting with base (e.g., sodium hydroxide) in aqueous medium to open the isatin ring and form intermediates
- Condensation with appropriate aryl ketones or aldehydes (e.g., 3-chlorophenylacetophenone derivatives) under reflux to form quinoline derivatives bearing carboxylic acid at position 4
This is exemplified by the Pfitzinger reaction, a modification of Friedlander synthesis, where isatin reacts with ketones in alkaline conditions to yield quinoline-4-carboxylic acids. The reaction conditions are mild (25–65 °C), and the process is scalable for industrial production with high yields and low cost of raw materials.
Typical Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Isatin (or substituted isatin), NaOH, water | Stir at 25–35 °C for 0.5 h |
| 2 | Add acetophenone derivative dropwise | Reflux for 10–48 h |
| 3 | Acidify with acetic acid to pH 1–5 | Precipitate quinoline-4-carboxylic acid |
| 4 | Filter, wash, and dry | Obtain quinoline-4-carboxylic acid |
This method provides a stable quinoline-4-carboxylic acid intermediate with the desired aryl substitution pattern.
Chlorination to Form Quinoline-4-Carbonyl Chloride
Conversion of Carboxylic Acid to Acid Chloride
The quinoline-4-carboxylic acid derivative is converted to the corresponding acid chloride by reaction with thionyl chloride (SOCl2). This is a classical and effective method for acid chloride synthesis:
- The quinoline-4-carboxylic acid is suspended in SOCl2 at low temperature (0 °C)
- The mixture is refluxed for 1–2 hours to complete chlorination
- Cooling and addition of methanol or other quenching agents may follow to isolate the acid chloride or its derivatives
This method yields 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride with good purity and yield.
Reaction Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Quinoline-4-carboxylic acid, SOCl2 | Acid chloride formation |
| 2 | Reflux 2 h at 0 °C to room temperature | Conversion monitored by TLC |
| 3 | Cool and isolate product | This compound |
Alternative Synthetic Routes and Catalytic Methods
Recent research has explored catalytic multi-component reactions (MCRs) and novel catalysts for synthesizing quinoline derivatives, which can be adapted for preparing substituted quinoline-4-carboxylic acids:
- Use of magnetic nanoparticle-supported catalysts bearing urea linkers enables solvent-free, efficient synthesis of 2-aryl-quinoline-4-carboxylic acids with high yields and short reaction times.
- These catalysts are reusable, enhancing sustainability and cost-effectiveness.
- Such methods may be integrated into the preparation of precursors for this compound, offering greener alternatives to classical methods.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The described preparation methods emphasize the use of inexpensive, readily available starting materials such as isatin and substituted acetophenones, making the process cost-effective and suitable for scale-up.
- The chlorination step with SOCl2 is well-established, providing a reliable route to the acid chloride functional group essential for further chemical transformations or pharmaceutical applications.
- The development of recyclable catalysts for quinoline synthesis offers potential improvements in environmental impact and process efficiency.
- Overall, the synthetic route to this compound is robust, adaptable, and supported by diverse research findings from patent literature and peer-reviewed publications.
Q & A
Q. What is the recommended synthetic route for 8-chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride?
The compound is typically synthesized via chlorination of the corresponding carboxylic acid precursor using oxalyl chloride (ClCO)₂O in the presence of catalytic dimethylformamide (DMF). The reaction is carried out under anhydrous conditions at room temperature, followed by solvent evaporation to isolate the acyl chloride. Purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify aromatic substitution patterns and chlorine effects on chemical shifts.
- IR Spectroscopy : Identification of the carbonyl chloride (C=O stretch ~1800 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion ([M]⁺) and fragmentation pattern analysis.
- Elemental Analysis : To confirm purity and stoichiometry .
Q. How should researchers handle this compound given its reactivity?
Due to its moisture sensitivity, the compound must be stored under inert gas (e.g., argon) in airtight containers. Reactions should be conducted in anhydrous solvents (e.g., dichloromethane, THF) using Schlenk-line techniques. Personal protective equipment (PPE), including gloves and goggles, is mandatory to avoid exposure to reactive intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during chlorination?
Critical parameters include:
- Catalyst Loading : DMF (0.1–1 mol%) to accelerate activation without side reactions.
- Temperature Control : Maintaining 0–25°C to suppress decomposition.
- Stoichiometry : Slight excess of oxalyl chloride (1.2–1.5 equiv) ensures complete conversion. Monitoring via TLC or in-situ IR helps terminate the reaction at completion .
Q. What strategies resolve contradictions in crystallographic data for quinoline derivatives?
For X-ray crystallography:
Q. How can the carbonyl chloride group be leveraged in medicinal chemistry applications?
The acyl chloride serves as a versatile intermediate for:
- Amide Coupling : React with amines (e.g., primary/secondary amines, amino acids) to generate bioactive quinoline amides.
- Esterification : Form prodrugs via alcohol/alkoxide reactions.
- Cross-Coupling : Participate in Pd-catalyzed reactions for functional group diversification. Example: Analogues like 7-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride are precursors in kinase inhibitor synthesis .
Q. What methodologies assess the biological activity of quinoline-based acyl chlorides?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases).
- Cellular Toxicity Studies : Use MTT assays to evaluate cytotoxicity in cancer/normal cell lines.
- Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by crystallographic data from related compounds (e.g., 8-(4-chlorobenzylidene)quinoline derivatives) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
